molecular formula C13H12N4O B5530711 4-amino-3-(5-amino-1H-benzimidazol-2-yl)phenol

4-amino-3-(5-amino-1H-benzimidazol-2-yl)phenol

Cat. No. B5530711
M. Wt: 240.26 g/mol
InChI Key: NLEWYRAKUUQYJP-UHFFFAOYSA-N
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Description

Benzimidazole and its derivatives are heterocyclic compounds associated with a wide range of biological and chemical properties, including antibacterial, antifungal, and antimicrobial activities. These compounds are also recognized for their significance in chemical synthesis and material science due to their versatile chemical structures and reactivity patterns.

Synthesis Analysis

Benzimidazole derivatives, including structures similar to "4-amino-3-(5-amino-1H-benzimidazol-2-yl)phenol," are synthesized through various chemical processes involving cyclization reactions and condensation with different reagents. For example, synthesis involving reactions with aromatic dianhydrides and diamines demonstrates the versatility in creating polymeric materials with high thermal stability and mechanical properties (L. Sidra et al., 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives reveals significant insights into their chemical behavior. Structural studies, including X-ray crystallography, have shown that these compounds can adopt different conformations and exhibit various types of intermolecular interactions, such as hydrogen bonding, which influence their physical and chemical properties (N. E. Eltayeb et al., 2009).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a wide range of chemical reactions, including electrophilic substitution, nucleophilic addition, and oxidation-reduction processes. These reactions are essential for modifying the chemical structure and properties of the compounds for specific applications. For instance, electrochemical oxidation studies demonstrate the reactivity of these compounds towards forming new organosulfur compounds (A. Amani & S. Torabi, 2021).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and thermal stability, are crucial for their practical applications. Studies have shown that these compounds exhibit excellent thermal stability and good mechanical properties, making them suitable for use in high-performance materials (L. Sidra et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and photophysical characteristics, are key aspects that define the applications of benzimidazole derivatives. For example, the photophysical study of certain benzimidazole derivatives reveals their potential in creating fluorescent materials due to their excited state intra-molecular proton transfer pathway characteristics (Vikas Padalkar et al., 2011).

properties

IUPAC Name

4-amino-3-(6-amino-1H-benzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c14-7-1-4-11-12(5-7)17-13(16-11)9-6-8(18)2-3-10(9)15/h1-6,18H,14-15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEWYRAKUUQYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=C(C=CC(=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(5-aminobenzimidazol-2-yl)phenol

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